Cas no 5559-06-8 (N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide)
5559-06-8 structure
Product Name:N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
CAS No:5559-06-8
MF:C8H7N3O2S2
MW:241.290078401566
CID:1597848
PubChem ID:871955
Update Time:2025-04-21
N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
- benzenesulfonamide, N-1,3,4-thiadiazol-2-yl-
- DTXSID70357937
- Oprea1_079068
- SCHEMBL299526
- n-1,3,4-thiadiazol-2-ylbenzenesulfonamide
- AKOS000646711
- 26907-49-3
- STK203976
- 5559-06-8
- AB00089130-01
- DB-188730
- W6G
- CQVBWAMMROBBPU-UHFFFAOYSA-N
- Cambridge id 5559068
-
- Inchi: 1S/C8H7N3O2S2/c12-15(13,7-4-2-1-3-5-7)11-8-10-9-6-14-8/h1-6H,(H,10,11)
- InChI Key: CQVBWAMMROBBPU-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1)(NC1=NN=CS1)(=O)=O
Computed Properties
- Exact Mass: 240.99811
- Monoisotopic Mass: 240.998
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 296
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 109Ų
Experimental Properties
- Density: 1.561
- Boiling Point: 418.4°C at 760 mmHg
- Flash Point: 206.8°C
- Refractive Index: 1.669
- PSA: 71.95
N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide Related Literature
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
5559-06-8 (N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
CN Supplier
Bulk
SunaTech Inc.
Gold Member
CN Supplier
Reagent
烟台朗裕新材料科技有限公司
Gold Member
CN Supplier
Reagent
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
上海嵘奥生物技术有限公司
Gold Member
CN Supplier
Reagent